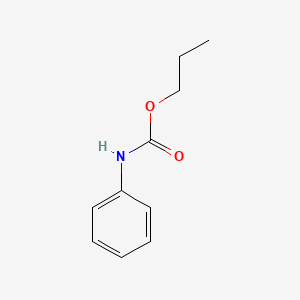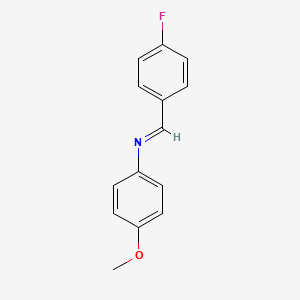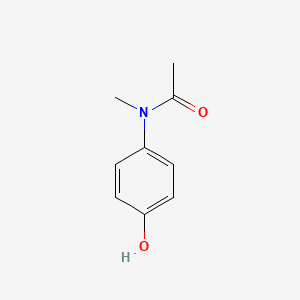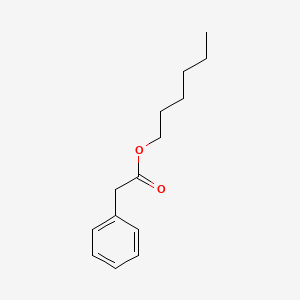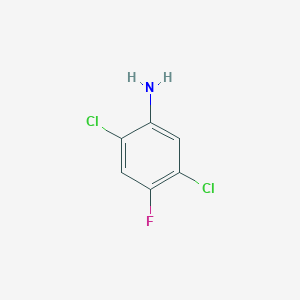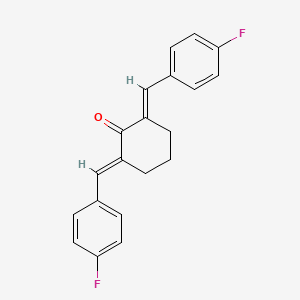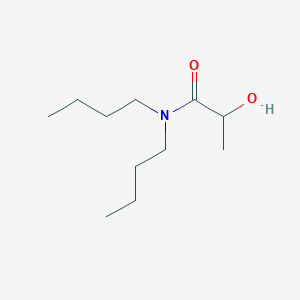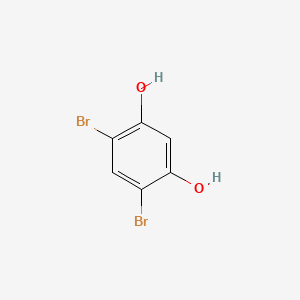
4,6-Dibromobenzene-1,3-diol
概要
説明
4,6-Dibromobenzene-1,3-diol, also known as Dibromresorcin, is a compound with the molecular formula C6H4Br2O2 . It is a monohydrate and its crystal packing is established by R44(8) loops built up from four O—H O hydrogen bonds .
Molecular Structure Analysis
The molecular structure of 4,6-Dibromobenzene-1,3-diol consists of a benzene ring with two bromine atoms and two hydroxyl groups attached to it . The crystal structure of this compound is established by R44(8) loops built up from four O—H O hydrogen bonds .Physical And Chemical Properties Analysis
4,6-Dibromobenzene-1,3-diol has a molecular weight of 267.90 g/mol . It has two hydrogen bond donor counts and two hydrogen bond acceptor counts . Its exact mass is 267.85576 g/mol and its monoisotopic mass is 265.85780 g/mol . The compound’s topological polar surface area is 40.5 Ų .科学的研究の応用
Crystal Structure and Melting Relations
Research on isomeric dibromobenzenes, including 1,3-dibromobenzene, reveals insights into their crystal structures and melting points. Dziubek and Katrusiak (2014) demonstrated that 1,3-dibromobenzene has a lower melting point compared to other isomers, attributable to its molecular symmetry and the frequency of Br...Br halogen bonds. Their study involved growing single crystals under various conditions and analyzing them through X-ray diffraction (Dziubek & Katrusiak, 2014).
Chemical Reactivity and Functionalization
The reactivity of dibromobenzene isomers, including 1,3-dibromobenzene, has been studied in the context of deprotonation and subsequent functionalization. Heiss, Marzi, and Schlosser (2003) found that these compounds behave similarly towards strong bases, leading to direct access to various chemically valuable products. This research highlights the potential of 1,3-dibromobenzene in synthetic chemistry applications (Heiss, Marzi, & Schlosser, 2003).
Synthesis of Derivatives
1,3-Dibromobenzene serves as a precursor for various organic transformations, especially in the synthesis of benzynes. Diemer, Leroux, and Colobert (2011) described methods for synthesizing derivatives of 1,2-dibromobenzene, highlighting its value in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Computational Studies and Spectroscopy
Computational studies on dibromobenzenes, including structural optimization and molecular orbital analysis, have been conducted. Wang et al. (2013) used density functional theory and other methods to study these compounds, providing insights into their reactivity and spectral properties (Wang, Hsu, Huang, & Lo, 2013).
Catalytic Applications
The catalytic conversion of related compounds, such as 2-chloro-4,6-dinitrobenzene-1,3-diol, has been investigated for producing valuable chemical derivatives. Jin et al. (2008) developed a method for catalytically converting these compounds into N-alkyl secondary aminophenols, demonstrating the versatility of dibromobenzene derivatives in catalysis (Jin, Li, Ma, Peng, Wang, & Lu, 2008).
特性
IUPAC Name |
4,6-dibromobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBSXVSGJLAHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291780 | |
| Record name | 4,6-Dibromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromobenzene-1,3-diol | |
CAS RN |
61524-51-4 | |
| Record name | NSC77964 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dibromobenzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


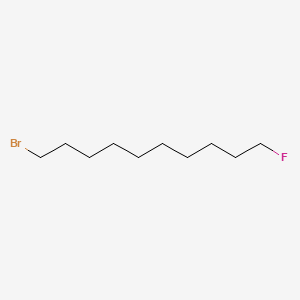
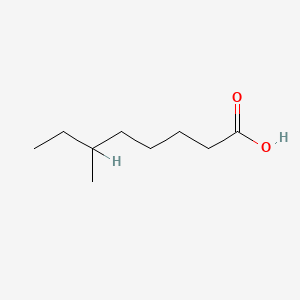

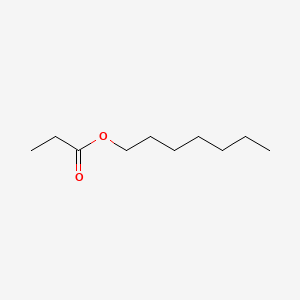
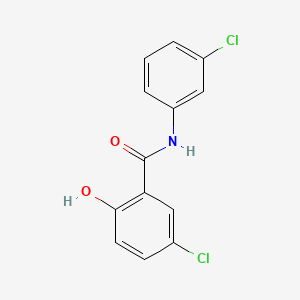
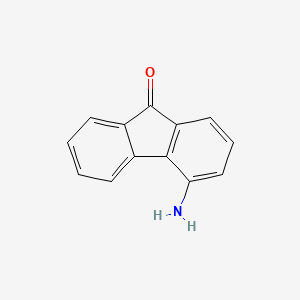
![Hexane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B1594051.png)
